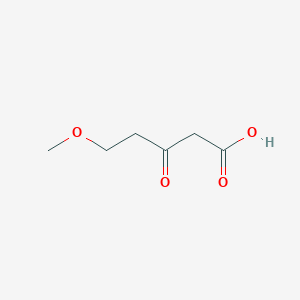
5-Methoxy-3-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-oxopentanoic acid is an organic compound with the molecular formula C6H10O4 It is a derivative of pentanoic acid, characterized by the presence of a methoxy group at the 5th position and a keto group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-oxopentanoic acid can be achieved through several methods. One common approach involves the esterification of 3-oxopentanoic acid followed by methylation. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Methoxy-3-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and keto groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Oxopentanoic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.
5-Methoxy-3-methyl-5-oxopentanoic acid: Contains an additional methyl group, which can alter its chemical properties and reactivity.
Uniqueness
5-Methoxy-3-oxopentanoic acid is unique due to the presence of both methoxy and keto groups, which confer distinct chemical properties
Properties
CAS No. |
64186-99-8 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
5-methoxy-3-oxopentanoic acid |
InChI |
InChI=1S/C6H10O4/c1-10-3-2-5(7)4-6(8)9/h2-4H2,1H3,(H,8,9) |
InChI Key |
CENWJWKIVVCQPK-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















